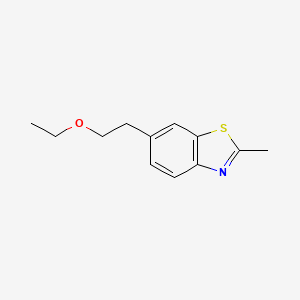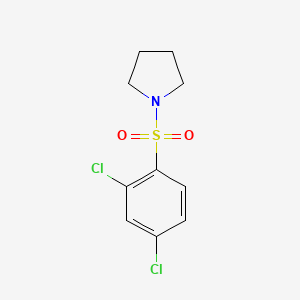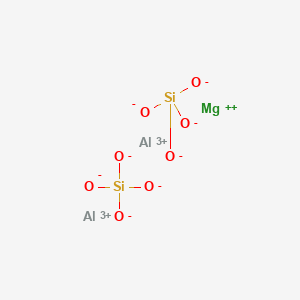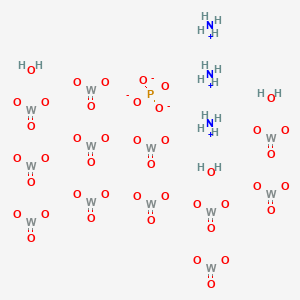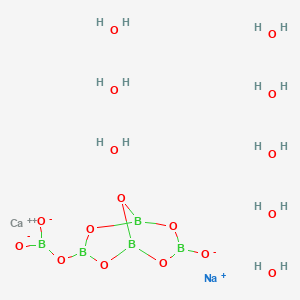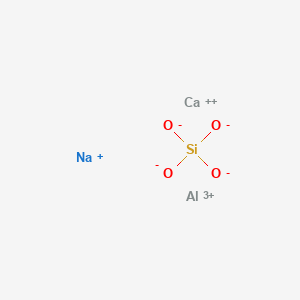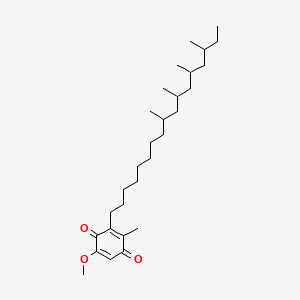
5-Methoxy-2-methyl-3-(9,11,13,15-tetramethylheptadecyl)cyclohexa-2,5-diene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-2-methyl-3-(9,11,13,15-tetramethylheptadecyl)cyclohexa-2,5-diene-1,4-dione is a quinone compound isolated from lipid extracts of Mycobacterium avium. It is chemically identified as 5-methoxy-2-methyl-3-(9,11,13,15-tetramethylheptadecyl)-1,4-benzoquinone . Quinones are a class of organic compounds characterized by a fully conjugated cyclic dione structure, which makes them highly reactive and biologically significant.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-Methoxy-2-methyl-3-(9,11,13,15-tetramethylheptadecyl)cyclohexa-2,5-diene-1,4-dione can be synthesized through various chemical routes. One common method involves the oxidation of 2-methyl-1,4-dimethoxynaphthalene using reagents such as chromium trioxide or potassium permanganate . The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods
In industrial settings, mavioquinone is often produced through microbial fermentation. Mycobacterium avium cultures are grown in lipid-rich media, and the quinone is extracted using organic solvents. The crude extract is then purified through chromatographic techniques to isolate mavioquinone .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methoxy-2-methyl-3-(9,11,13,15-tetramethylheptadecyl)cyclohexa-2,5-diene-1,4-dione undergoes several types of chemical reactions, including:
Oxidation: this compound can be further oxidized to form more complex quinone derivatives.
Reduction: It can be reduced to hydroquinone forms using reducing agents like sodium borohydride.
Substitution: Various nucleophiles can substitute the methoxy group in mavioquinone under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions include hydroquinones, substituted quinones, and various quinone derivatives with altered functional groups .
Wissenschaftliche Forschungsanwendungen
5-Methoxy-2-methyl-3-(9,11,13,15-tetramethylheptadecyl)cyclohexa-2,5-diene-1,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying quinone chemistry.
Biology: Investigated for its role in electron transport chains and as a potential antimicrobial agent.
Medicine: Explored for its anticancer properties and its ability to modulate oxidative stress in cells.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability
Wirkmechanismus
5-Methoxy-2-methyl-3-(9,11,13,15-tetramethylheptadecyl)cyclohexa-2,5-diene-1,4-dione exerts its effects primarily through redox cycling. It can undergo one or two-electron reduction by cellular reductases, forming semiquinone or hydroquinone intermediates. These intermediates can generate reactive oxygen species, leading to oxidative stress and cell damage. In biological systems, mavioquinone targets mitochondrial electron transport chains, disrupting cellular respiration and energy production .
Vergleich Mit ähnlichen Verbindungen
5-Methoxy-2-methyl-3-(9,11,13,15-tetramethylheptadecyl)cyclohexa-2,5-diene-1,4-dione is unique among quinones due to its specific structure and biological activity. Similar compounds include:
Menadione: A synthetic vitamin K analog with similar redox properties.
Plastoquinone: Found in chloroplasts, involved in photosynthetic electron transport.
This compound stands out due to its specific lipid tail, which enhances its solubility in lipid membranes and its unique biological activities .
Eigenschaften
CAS-Nummer |
11004-53-8 |
|---|---|
Molekularformel |
C29H50O3 |
Molekulargewicht |
446.716 |
IUPAC-Name |
5-methoxy-2-methyl-3-(9,11,13,15-tetramethylheptadecyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C29H50O3/c1-8-21(2)17-23(4)19-24(5)18-22(3)15-13-11-9-10-12-14-16-26-25(6)27(30)20-28(32-7)29(26)31/h20-24H,8-19H2,1-7H3 |
InChI-Schlüssel |
KHHZVKWVVWMRKC-UHFFFAOYSA-N |
SMILES |
CCC(C)CC(C)CC(C)CC(C)CCCCCCCCC1=C(C(=O)C=C(C1=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


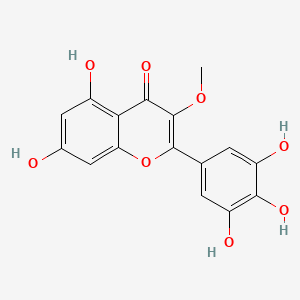
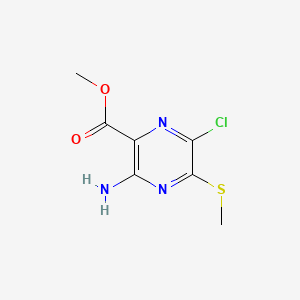
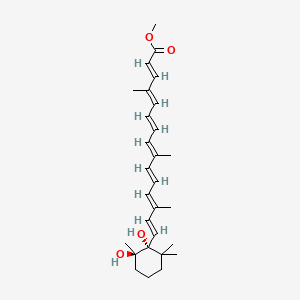
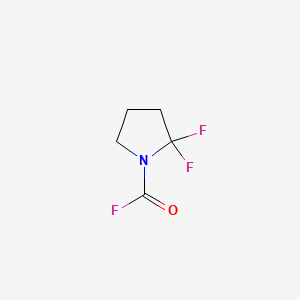
![8-Methyl-2,3-dihydro-1H-imidazo[5,1-c][1,4]oxazin-1-one](/img/structure/B576455.png)

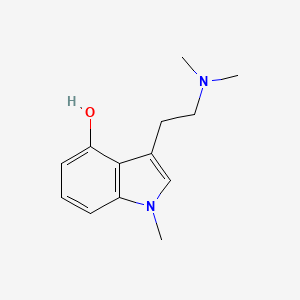
![[(3aR,8R,8aR,9aR)-5,8-dimethyl-1-methylidene-2-oxo-4,6,7,8a,9,9a-hexahydro-3aH-azuleno[6,7-b]furan-8-yl] acetate](/img/structure/B576458.png)
